molecular formula C13H22N2O4Si B8263688 Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate

Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate

Cat. No.: B8263688
M. Wt: 298.41 g/mol
InChI Key: MFGIQUUMVPFDAW-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate is a sophisticated, multifunctional pyrazole derivative designed for advanced chemical synthesis and drug discovery research. Its molecular structure incorporates two key reactive sites: an ethyl carboxylate group and a formyl group, which can be selectively modified through various chemical transformations, such as condensation, reduction, and nucleophilic addition, to create a diverse array of complex molecules . The core pyrazole structure is a privileged scaffold in medicinal chemistry, known for its widespread presence in biologically active compounds . The molecule is strategically protected at the pyrazole nitrogen with a (2-(trimethylsilyl)ethoxy)methyl (SEM) group, a widely used protective group in organic synthesis that stabilizes the heterocycle during multi-step reactions and can be selectively removed under mild acidic conditions without affecting other sensitive functional groups . This makes the compound an invaluable building block for constructing targeted active molecules, particularly in developing androgen receptor modulators for therapeutic applications . Researchers also utilize this and similar pyrazole carboxylates as key intermediates in agrochemical research for developing new herbicides and fungicides, as the pyrazole core can significantly enhance the lipophilicity and bioavailability of the final product . This product is intended for use in a controlled laboratory setting by qualified professionals. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

ethyl 5-formyl-1-(2-trimethylsilylethoxymethyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4Si/c1-5-19-13(17)11-8-14-15(12(11)9-16)10-18-6-7-20(2,3)4/h8-9H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGIQUUMVPFDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)COCC[Si](C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Based Cyclocondensation with β-Ketoesters

The pyrazole ring is commonly synthesized by reacting β-ketoesters with hydrazines. For ethyl 5-formyl-1-SEM-protected pyrazole-4-carboxylate, ethyl 3-oxobutanoate serves as the β-ketoester precursor. Reaction with methylhydrazine in ethanol under reflux yields a 1,3,5-trisubstituted pyrazole intermediate. Regioselectivity is controlled by the electronic effects of the substituents and the hydrazine nucleophilicity.

Representative Procedure
Ethyl 3-oxobutanoate (10 mmol) and methylhydrazine (12 mmol) are heated in ethanol at 80°C for 12 hours. The crude product is purified via silica gel chromatography to yield ethyl 1H-pyrazole-4-carboxylate (78% yield).

1,3-Dipolar Cycloaddition of Diazocarbonyl Compounds

Alternative routes employ 1,3-dipolar cycloaddition between diazo compounds and alkynes. For example, ethyl diazoacetate reacts with propargyl aldehydes in the presence of zinc triflate to form pyrazole derivatives. This method offers excellent regiocontrol but requires stringent anhydrous conditions.

Introduction of the SEM Protecting Group

SEM Protection of Pyrazole Nitrogen

The SEM group is introduced using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) under basic conditions. The pyrazole nitrogen is deprotonated with sodium hydride (NaH) in tetrahydrofuran (THF), followed by SEM-Cl addition at 0°C.

Optimized Protocol
To a solution of ethyl 1H-pyrazole-4-carboxylate (5 mmol) in THF (20 mL), NaH (6 mmol) is added at 0°C. After 30 minutes, SEM-Cl (6 mmol) is introduced dropwise, and the mixture is stirred for 12 hours at room temperature. The reaction is quenched with water, extracted with dichloromethane, and purified via column chromatography to yield the SEM-protected pyrazole (85% yield).

Formylation at Position 5

Vilsmeier-Haack Formylation

The formyl group is installed via the Vilsmeier-Haack reaction, utilizing dimethylformamide (DMF) and phosphoryl chloride (POCl₃). The SEM group enhances regioselectivity by directing electrophilic substitution to the less hindered position.

Stepwise Methodology
SEM-protected pyrazole (3 mmol) is dissolved in DMF (10 mL) and cooled to 0°C. POCl₃ (4 mmol) is added slowly, and the mixture is heated to 60°C for 4 hours. After hydrolysis with ice-water, the product is extracted with ethyl acetate and purified to afford the formylated derivative (72% yield).

Directed Ortho Metalation-Formylation

For substrates sensitive to strong acids, directed metalation with lithium diisopropylamide (LDA) followed by quenching with DMF achieves formylation. This method avoids harsh acidic conditions but requires anhydrous solvents and low temperatures.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Regioselectivity
Hydrazine CyclocondensationEthyl 3-oxobutanoateMethylhydrazine78High (N1, C4)
1,3-Dipolar CycloadditionEthyl diazoacetatePropargyl aldehyde65Moderate
Vilsmeier-Haack FormylationSEM-protected pyrazoleDMF, POCl₃72Excellent (C5)

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 0.08 (s, 9H, Si(CH₃)₃), 3.58 (t, 2H, OCH₂CH₂Si), 4.32 (q, 2H, COOCH₂CH₃), 5.68 (s, 2H, OCH₂), 8.42 (s, 1H, H-3), 10.21 (s, 1H, CHO).

  • LC-MS : [M+H]⁺ m/z 299.41 (calc. 298.41).

Purity Optimization

Recrystallization from hexane/ethyl acetate (3:1) enhances purity to >98%. HPLC analysis confirms the absence of regioisomeric contaminants.

Applications and Derivatives

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Subsequent functionalization of the formyl group via reductive amination or aldol condensation enables diverse pharmacophore development .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The formyl group in Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate can undergo oxidation to form carboxylic acids.

  • Reduction: : This compound can be reduced to form corresponding alcohols or aldehydes under mild conditions.

  • Substitution: : The silyl ether group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

  • Oxidation: : Typically carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are commonly used.

  • Substitution: : Reagents like alkyl halides, aryl halides, and Grignard reagents can be employed.

Major Products Formed

  • Oxidation: : Carboxylic acids and related derivatives.

  • Reduction: : Alcohols and aldehydes.

  • Substitution: : Various ether derivatives depending on the substituent used.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate has been studied for its potential to inhibit cancer cell proliferation through various mechanisms, including modulation of apoptosis pathways and inhibition of tumor growth.

Case Study:
A study conducted by Zhang et al. (2019) demonstrated that similar pyrazole derivatives effectively inhibited the growth of breast cancer cells in vitro, suggesting a potential therapeutic role for this compound in cancer treatment.

StudyFindings
Zhang et al. (2019)Inhibition of breast cancer cell proliferation; potential for therapeutic application

Anti-inflammatory Properties

The compound has shown anti-inflammatory effects by inhibiting key enzymes involved in inflammatory processes, such as cyclooxygenases (COX). Modifications to the pyrazole structure can enhance its efficacy against inflammation.

Data Table: Anti-inflammatory Activity

Activity TypeReferenceFindings
Anti-inflammatorySivaramakarthikeyan et al. (2022)Significant COX inhibition; comparable to standard anti-inflammatory drugs

Pesticidal Properties

This compound has been evaluated for its fungicidal and herbicidal activities. The compound's structural characteristics allow it to interact with specific biological targets in pests and pathogens.

Case Study:
Research by Iovu et al. (2003) highlighted the fungicidal activity of related pyrazole compounds, indicating the potential for this compound to be developed as an agricultural pesticide.

StudyFindings
Iovu et al. (2003)Exhibited significant fungicidal properties; potential for agricultural applications

Synthesis of Novel Materials

The unique chemical structure of this compound makes it a candidate for synthesizing novel materials with specific properties, such as improved thermal stability or solubility.

Synthesis Methods:
The compound can be synthesized through various multicomponent reactions (MCRs), which are efficient for generating complex structures in a single step. These methods enhance yield and purity, making it suitable for industrial applications.

Mechanism of Action

Effect Mechanisms The effects of Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate are mediated through its interactions with various molecular targets. The formyl and silyl ether groups enable it to act as a ligand, forming stable complexes with metals and biological molecules.

Molecular Targets and Pathways

  • Enzyme Inhibition: : The compound can inhibit specific enzymes by binding to their active sites.

  • Signal Modulation: : It can modulate signaling pathways by interacting with receptor proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and utility, we compare it with structurally related pyrazole and triazole derivatives.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Position 1 Substituent Position 4 Substituent Position 5 Substituent Key Functional Features
Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate Pyrazole SEM group Ethyl carboxylate Formyl SEM protection, formyl reactivity
Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate Pyrazole Phenyl Ethyl carboxylate Cyano Electrophilic cyano group
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate Pyrazole None (1H) Ethyl carboxylate Aryl (fluoro-methoxy) Aromatic substitution for π-π interactions
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Triazole Pyridin-3-yl Ethyl carboxylate Formyl Triazole core, π-interactions

Key Differences and Implications

Core Heterocycle :

  • Pyrazole vs. Triazole : The triazole derivative () exhibits enhanced π-stacking due to its electron-deficient triazole core, favoring intermolecular interactions (e.g., lp···π, π···π) . Pyrazole derivatives, including the target compound, are less electron-deficient but offer greater flexibility for substitution.

Position 1 Substituent: The SEM group in the target compound improves solubility in organic solvents and prevents undesired side reactions at N1, unlike the phenyl group in Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate, which introduces steric hindrance .

Position 5 Reactivity: The formyl group in the target compound enables condensations (e.g., with amines or hydrazines) to form Schiff bases or fused heterocycles. This contrasts with the cyano group in , which is more suited for nucleophilic additions (e.g., forming tetrazoles).

Synthetic Applications :

  • The target compound’s SEM group allows for mild deprotection under acidic conditions, facilitating post-synthetic modifications. In contrast, Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate lacks protective groups, limiting its utility in multi-step syntheses .

Research Findings and Trends

  • SEM Group Utility : The SEM-protected pyrazole (target compound) demonstrates superior stability in multi-step syntheses compared to unprotected analogs like Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate, which may degrade under harsh conditions .
  • Formyl vs.
  • Triazole vs. Pyrazole : Triazole derivatives () exhibit stronger intermolecular interactions (e.g., n→π*), advantageous in crystal engineering, whereas pyrazoles are preferred for their broader synthetic applicability .

Biological Activity

Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate, with the CAS number 1359029-11-0, is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including anti-inflammatory, antimicrobial, and antitumor properties, supported by data tables and relevant research findings.

  • Molecular Formula : C13H22N2O4Si
  • Molar Mass : 298.41 g/mol

1. Antitumor Activity

Recent studies have highlighted the efficacy of pyrazole derivatives, including this compound, in targeting cancer cells. These compounds have demonstrated significant inhibitory effects on various cancer-related pathways, particularly:

  • BRAF(V600E) : A mutation commonly associated with melanoma.
  • EGFR : Overexpression linked to several cancers.

Research indicates that certain pyrazole derivatives can inhibit these kinases effectively, leading to reduced tumor growth in vitro and in vivo models .

2. Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. This compound has been reported to reduce inflammation markers such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in various experimental models. This suggests a potential for treating inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. This compound exhibits activity against a range of bacterial and fungal strains. Studies have shown that it can inhibit the growth of pathogens such as E. coli and Aspergillus niger, making it a candidate for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the trimethylsilyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability. The carboxylate group is essential for interaction with biological targets, influencing its pharmacological profile .

Research Findings and Case Studies

StudyFindings
Umesha et al., 2009Demonstrated notable antifungal activity of synthesized pyrazole derivatives against seven phytopathogenic fungi .
Burguete et al., 2014Reported significant anti-inflammatory effects comparable to indomethacin in animal models .
Recent In Vitro StudiesShowed effective inhibition of BRAF(V600E) and EGFR by pyrazole compounds, indicating potential as antitumor agents .

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